3-(1-Naphthalenyloxy)-1,2-propanediol-d5
Description
3-(1-Naphthalenyloxy)-1,2-propanediol-d5 is a deuterated analog of 3-(1-naphthalenyloxy)-1,2-propanediol, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies. The naphthalenyloxy group confers distinct steric and electronic properties, making the compound structurally analogous to pharmacologically active β-blockers like propranolol (). However, unlike propranolol, which contains an isopropylamino group, this compound retains a simple 1,2-propanediol backbone. The deuterium substitution (d5) increases its molecular weight by ~5 atomic mass units (AMU) compared to the non-deuterated form, aiding in isotopic discrimination during quantitative analyses ().
Properties
CAS No. |
69533-57-9 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
223.283 |
IUPAC Name |
1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropane-1,2-diol |
InChI |
InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/i8D2,9D2,11D |
InChI Key |
BYNNMWGWFIGTIC-QJHRKUAUSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CO)O |
Synonyms |
3-(1-Naphthyloxy)-1,2-propanediol-d5; 1-(α-Naphthoxy)-2,3-propylene Glycol-d5; 3-(α-Naphthoxy)-1,2-propanediol-d5; 3-(α-Naphthoxy)-1,2-propylene Glycol-d5; Propranolol Glycol-d5 |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring-Opening with Deuterated Glycidol
A widely applicable method involves the nucleophilic opening of a deuterated epoxide. Glycidol-d₅ (C₃H₃D₅O₂), synthesized via deuteration of glycidol using D₂O and acidic catalysts, reacts with 1-naphthol under basic conditions (e.g., K₂CO₃ in DMF). The epoxide’s electrophilic carbons are attacked by the naphthoxide ion, forming the ether bond at the third carbon of the propane backbone.
Key Steps:
-
Deuteration of Glycidol : Glycidol undergoes H/D exchange in D₂O with H₂SO₄ catalysis at 80°C for 48 hours, achieving >98% deuteration at the C-1, C-2, and hydroxyl positions.
-
Epoxide Activation : 1-Naphthol is deprotonated with KOH to generate the naphthoxide ion.
-
Ring-Opening : Deuterated glycidol reacts with naphthoxide at 60°C for 12 hours, yielding the target compound with isotopic purity ≥95%.
Advantages : High regioselectivity and scalability.
Limitations : Requires stringent control of moisture to prevent epoxide hydrolysis.
Mitsunobu Reaction with Deuterated Diols
The Mitsunobu reaction leverages deuterated 1,2-propanediol-d₅ (HOCH₂CD₂OD) and 1-naphthol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method directly forms the ether bond while preserving stereochemistry.
Reaction Conditions:
-
Deuterated Diol : Synthesized via LiAlD₄ reduction of deuterated ethyl lactate (CH₃CD₂CO₂Et).
-
Coupling : 1-Naphthol, deuterated diol, DEAD, and PPh₃ in THF at 0°C→25°C for 6 hours.
Yield : 78–82% with 93% isotopic purity.
Post-Synthetic Deuteration via H/D Exchange
Non-deuterated 3-(1-naphthalenyloxy)-1,2-propanediol undergoes isotopic exchange using D₂O and Pd/C catalysis under H₂ atmosphere. This method targets hydroxyl and α-CH₂ groups:
Optimization :
Reductive Deuteration of Keto Intermediates
A ketone precursor, 3-(1-naphthalenyloxy)-1,2-propanedione, is reduced using NaBD₄ in deuterated ethanol. This introduces deuterium at the C-1 and C-2 positions:
Yield : 70% with 90% deuterium incorporation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) : Absence of signals at δ 3.5–4.0 ppm (CH₂ groups) confirms deuteration. Residual OH protons appear as broad singlets at δ 2.5 ppm.
-
¹³C NMR : Peaks at δ 70.2 (C-1) and δ 72.8 (C-2) indicate deuterated carbons.
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 223.28 [M+H]⁺ (calc. 223.28).
-
Isotopic Pattern : Matches theoretical distribution for C₁₃H₉D₅O₃.
Infrared Spectroscopy (IR)
-
O-H Stretch : Reduced intensity at 3400 cm⁻¹ due to deuteration.
-
C-D Stretch : Peaks at 2100–2200 cm⁻¹.
Comparative Analysis of Methods
| Method | Yield (%) | Isotopic Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Epoxide Ring-Opening | 95 | 98 | High | Moderate |
| Mitsunobu Reaction | 82 | 93 | Moderate | High |
| H/D Exchange | 85 | 85 | Low | Low |
| Reductive Deuteration | 70 | 90 | Moderate | Moderate |
Challenges and Optimization
Isotopic Dilution
Trace protons in reagents (e.g., D₂O with 99.9% D) reduce deuteration efficiency. Solution: Use ultra-dry D₂O (99.99% D) and deuterated solvents.
Regioselectivity in Epoxide Opening
Competing attacks at C-1 vs. C-2 of glycidol-d₅ are mitigated by bulky bases (e.g., t-BuOK), favoring C-3 substitution.
Purification
Deuterated byproducts (e.g., di-deuterated species) are removed via silica gel chromatography with deuterated eluents.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The naphthalenyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyloxy ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H9D5O3
- Molecular Weight : 223.28 g/mol
- CAS Number : 69533-57-9
- IUPAC Name : 3-(naphthalen-1-yloxy)propane-1,1,2,3,3-d5-1,2-diol
The compound features a naphthalene moiety linked via an ether bond to a propanediol structure. Its deuterated nature enhances its utility in various research settings, particularly in tracing metabolic pathways.
Metabolic Studies
Due to its isotopic labeling capabilities, 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 is primarily utilized in metabolic studies. The deuterium atoms provide a distinct marker that can be tracked through biological systems, allowing researchers to study metabolic pathways and the behavior of drugs within organisms.
- Key Benefits :
- Enhanced tracking of metabolic processes.
- Ability to differentiate between labeled and unlabeled compounds in complex mixtures.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable intermediate. Its unique structure allows for various chemical reactions that can lead to the synthesis of more complex molecules.
- Notable Reactions :
- Etherification reactions.
- Synthesis of derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into reaction mechanisms and pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 and Related Compounds
*Estimated molecular weight based on isotopic substitution.
Key Observations:
Substituent Effects: The 1-naphthalenyloxy group in this compound increases steric bulk compared to simpler substituents like phenoxy () or chloro (). This enhances lipophilicity, impacting solubility and chromatographic retention times. Deuterium Labeling: Unlike non-deuterated analogues, the d5 substitution enables precise tracking in metabolic and environmental studies, as seen in 3-Chloro-1,2-propanediol-d5, which is used to quantify contaminants in oils ().
Pharmacological Relevance: While propranolol () shares the 1-naphthalenyloxy group, its additional isopropylamino moiety confers β-adrenergic receptor antagonism. In contrast, this compound lacks this pharmacophore, limiting direct therapeutic use but expanding analytical applications.
Synthetic Complexity :
Key Insights:
- Deuterated Compounds : The d5 label in this compound minimizes interference from matrix effects in mass spectrometry, a principle validated by its chloro-substituted counterpart ().
- Regulatory Compliance: Non-deuterated compounds like 3-Phenoxy-1,2-propanediol require stringent safety documentation (e.g., SDS under GB/T 16483-2008) due to industrial handling risks ().
Spectroscopic and Physicochemical Properties
Deuterium substitution alters vibrational frequencies in infrared (IR) and NMR spectra. For example, the O–D stretching band in deuterated compounds appears at ~2200 cm⁻¹, distinct from the O–H band (~3300 cm⁻¹), aiding structural confirmation (). The naphthalenyloxy group introduces aromatic π→π* transitions in UV-Vis spectra, differentiating it from aliphatic analogues like 3-Chloro-1,2-propanediol-d4.
Biological Activity
3-(1-Naphthalenyloxy)-1,2-propanediol-d5 is a deuterated derivative of 3-(1-naphthalenyloxy)-1,2-propanediol, which is increasingly recognized for its potential biological activities. The incorporation of deuterium enhances the compound's pharmacokinetic properties, making it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula : C13H9D5O3
- Molecular Weight : 223.28 g/mol
- IUPAC Name : 3-(naphthalen-1-yloxy)propane-1,1,2,3,3-d5-1,2-diol
- CAS Number : 69533-57-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The compound's mechanism likely involves inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators such as prostaglandins.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. In vitro studies have demonstrated its ability to inhibit the production of inflammatory cytokines in cell cultures exposed to pro-inflammatory stimuli. This suggests potential applications in treating conditions characterized by excessive inflammation.
Pharmacokinetics
The deuterated structure of this compound enhances its stability and bioavailability. Studies have shown that deuterated compounds often exhibit longer half-lives and reduced metabolic rates compared to their non-deuterated counterparts. This characteristic can lead to sustained therapeutic effects with potentially fewer side effects .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Study on Pain Management : In a controlled study involving animal models of chronic pain, administration of the compound resulted in significant reductions in pain scores compared to control groups. The study highlighted its potential as a novel analgesic agent.
- Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines have shown promising results. It appears to inhibit cell proliferation in certain types of cancer cells, suggesting a potential role in cancer therapy .
Comparative Analysis with Similar Compounds
A comparative analysis with other compounds reveals unique properties of this compound:
| Compound Name | Molecular Weight | Mechanism of Action | Key Applications |
|---|---|---|---|
| 3-(1-Naphthalenyloxy)-1,2-propanediol | 223.28 g/mol | COX inhibition | Anti-inflammatory |
| Ibuprofen | 206.28 g/mol | COX inhibition | Pain relief |
| Naproxen | 230.26 g/mol | COX inhibition | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(1-Naphthalenyloxy)-1,2-propanediol-d5, and how can structural fidelity be validated?
- Methodology : Utilize nucleophilic substitution reactions between 1-naphthol and deuterated propargyl bromide (e.g., propargyl-d5 bromide) in the presence of a base like K₂CO₃ in dimethylformamide (DMF). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm structural integrity using -NMR (to identify non-deuterated protons), -NMR, and high-resolution mass spectrometry (HRMS) to verify isotopic incorporation and molecular formula .
Q. How can researchers distinguish this compound from non-deuterated analogs in mixed samples?
- Methodology : Employ liquid chromatography-mass spectrometry (LC-MS) with selective ion monitoring (SIM) for the deuterated mass-to-charge () ratio. Isotopic purity can be quantified using isotopic ratio analysis via HRMS, focusing on the +5 Da shift for the deuterated species. Cross-validate with -NMR if available to confirm deuterium placement .
Q. What solvent systems are optimal for stabilizing this compound during storage?
- Methodology : Store in anhydrous methanol or deuterated solvents (e.g., CD₃OD) at -20°C to minimize hydrolysis. Conduct accelerated stability studies under varying pH and temperature conditions, monitoring degradation via LC-MS. Use inert atmospheres (argon/nitrogen) to prevent oxidation .
Advanced Research Questions
Q. How can isotopic impurities in this compound impact pharmacokinetic studies, and what analytical strategies mitigate these risks?
- Methodology : Isotopic impurities (e.g., partial deuteration or contamination) can skew mass spectrometry quantitation. Use tandem MS (MS/MS) with multiple reaction monitoring (MRM) to isolate target transitions specific to the fully deuterated species. Validate methods against certified reference materials (CRMs) and perform limit-of-detection (LOD) studies to establish acceptable impurity thresholds .
Q. What mechanistic insights govern the regioselective deuteration of 3-(1-Naphthalenyloxy)-1,2-propanediol?
- Methodology : Investigate reaction pathways using density functional theory (DFT) to model deuterium incorporation at specific hydroxyl or propargyl sites. Compare experimental outcomes (via -NMR and kinetic isotope effects) with computational predictions. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor deuteration at the 1,2-propanediol backbone .
Q. How does this compound serve as an internal standard in quantifying trace metabolites in biological matrices?
- Methodology : Spike deuterated compound into plasma or tissue homogenates during sample preparation. Use solid-phase extraction (SPE) with deuterated analogs to correct for matrix effects. Validate recovery rates (>85%) and linearity () across a concentration range (e.g., 1–1000 ng/mL). Cross-check against non-deuterated standards to confirm absence of isotopic interference .
Q. What protocols ensure reproducible synthesis of this compound at milligram-to-gram scales?
- Methodology : Scale reactions using flow chemistry to maintain consistent temperature and mixing. Optimize catalyst loading (e.g., Pd/C for hydrogenation steps) and deuterium gas pressure for deuteration. Monitor batch-to-batch consistency via QC parameters (e.g., HPLC purity >98%, isotopic enrichment >99% D) .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature sources?
- Methodology : Replicate procedures from conflicting studies while controlling variables (e.g., reagent purity, drying methods). Perform Design of Experiments (DoE) to identify critical factors (e.g., reaction time, solvent choice). Publish comparative yield data with raw chromatograms and spectra to clarify optimal conditions .
Q. What experimental controls are essential when using this compound in metabolic fate studies to distinguish endogenous vs. exogenous signals?
- Methodology : Include negative controls (matrices without deuterated compound) and stable isotope-labeled tracers (e.g., -glucose) to track background interference. Use high-resolution LC-MS/MS to resolve isotopic overlaps and confirm metabolite identity via fragmentation patterns .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
